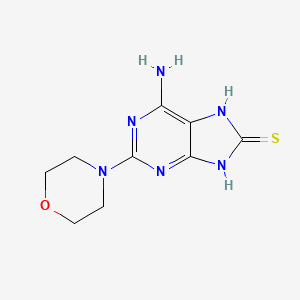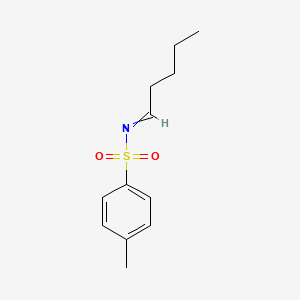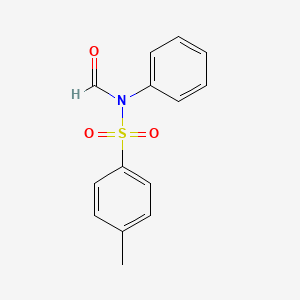![molecular formula C18H20N2O2S B14009637 1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one CAS No. 80568-58-7](/img/structure/B14009637.png)
1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one is a complex organic compound with a unique structure that includes a thioxanthene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of thioxanthone with dimethylamine and ethylene oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.
化学反応の分析
Types of Reactions
1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
科学的研究の応用
1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research, where it may act as an inhibitor of specific enzymes involved in tumor growth.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like topoisomerase II, which is crucial for DNA replication and cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to intercalate into DNA and disrupt its function is a key aspect of its mechanism.
類似化合物との比較
Similar Compounds
1,4-Bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione: Another compound with a similar structure and potential anti-tumor activity.
2-(Dimethylamino)ethoxyethanol: Shares the dimethylaminoethyl group and is used in various industrial applications.
Uniqueness
1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one is unique due to its thioxanthene core, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring fluorescence or specific chemical reactivity.
特性
CAS番号 |
80568-58-7 |
|---|---|
分子式 |
C18H20N2O2S |
分子量 |
328.4 g/mol |
IUPAC名 |
1-[2-(dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C18H20N2O2S/c1-11-10-13(21)16(19-8-9-20(2)3)15-17(22)12-6-4-5-7-14(12)23-18(11)15/h4-7,10,19,21H,8-9H2,1-3H3 |
InChIキー |
WNUNSSRKZIAHLV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1SC3=CC=CC=C3C2=O)NCCN(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol](/img/structure/B14009561.png)


![6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride](/img/structure/B14009573.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid](/img/structure/B14009581.png)

![Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate](/img/structure/B14009607.png)


![6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one](/img/structure/B14009617.png)


![Benzofuro[2,3-g]isoquinoline](/img/structure/B14009642.png)
